5-nitro-2H-triazole-4-carboxamide
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Overview
Description
5-nitro-2H-triazole-4-carboxamide is a nitrogen-rich heterocyclic compound known for its energetic properties and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of a nitro group and a carboxamide group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2H-triazole-4-carboxamide typically involves the nitration of 1H-1,2,3-triazole-4-carboxamide. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2H-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-1H-1,2,3-triazole-4-carboxamide.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-nitro-2H-triazole-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-nitro-2H-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole: Another nitrogen-rich compound with similar energetic properties.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the synthesis of energetic salts.
4-nitro-5-dinitromethyl-1,2,3-triazole: A compound with higher density and better detonation performance.
Uniqueness
5-nitro-2H-triazole-4-carboxamide stands out due to its specific combination of a nitro group and a carboxamide group on the triazole ring. This unique structure imparts distinct chemical reactivity and stability, making it valuable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
5-nitro-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O3/c4-2(9)1-3(8(10)11)6-7-5-1/h(H2,4,9)(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVZUOZKSZQYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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